The Core of the Protective Renin-Angiotensin System: A Technical Guide to AVE 0991 and Mas Receptor Signaling
The Core of the Protective Renin-Angiotensin System: A Technical Guide to AVE 0991 and Mas Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AVE 0991, a nonpeptide agonist of the Mas receptor, and the intricacies of the Mas receptor signaling pathway. This guide is intended to serve as a critical resource for researchers and professionals in drug development, offering detailed insights into the mechanism of action, experimental validation, and therapeutic potential of targeting this protective axis of the Renin-Angiotensin System (RAS).
Introduction: The ACE2/Ang-(1-7)/Mas Receptor Axis
The classical Renin-Angiotensin System (RAS) is primarily known for its role in blood pressure regulation through the actions of Angiotensin II (Ang II) via the AT1 receptor, leading to vasoconstriction, inflammation, and fibrosis. However, a counter-regulatory axis, the ACE2/Angiotensin-(1-7)/Mas receptor pathway, has emerged as a crucial player in mediating protective cardiovascular and renal effects.[1][2] Angiotensin-converting enzyme 2 (ACE2) cleaves Ang II to form the heptapeptide (B1575542) Angiotensin-(1-7) [Ang-(1-7)].[1][3] Ang-(1-7) then binds to the G protein-coupled receptor Mas, initiating a cascade of signaling events that often oppose the detrimental effects of Ang II.[3][4]
AVE 0991 is a synthetic, orally active, nonpeptide mimic of Ang-(1-7) that selectively agonizes the Mas receptor.[5][6] Its development has provided a valuable pharmacological tool to explore the therapeutic potential of the protective RAS axis, overcoming the limitations of peptide-based agonists, such as poor oral bioavailability and rapid degradation.[6][7]
AVE 0991: Pharmacological Profile and In Vitro Activity
AVE 0991 has been demonstrated to effectively mimic the endothelial effects of Ang-(1-7).[8] It competes with Ang-(1-7) for binding to the Mas receptor and stimulates the production of nitric oxide (NO), a key molecule in vasodilation and endothelial protection.[5][9]
Quantitative Data: In Vitro Binding and Endothelial Response
The following table summarizes key quantitative data from in vitro studies, highlighting the potency and efficacy of AVE 0991 in comparison to the endogenous ligand, Ang-(1-7).
| Parameter | AVE 0991 | Angiotensin-(1-7) | Cell Type/Membrane Source | Reference |
| IC₅₀ (Binding Affinity) | 21 ± 35 nM | 220 ± 280 nM | Bovine Aortic Endothelial Cell Membranes | [5] |
| IC₅₀ (Binding Displacement) | 4.75 x 10⁻⁸ mol/L | - | Mas-transfected COS cells | [10] |
| Peak NO Release (10 µM) | 295 ± 20 nM | 270 ± 25 nM | Bovine Aortic Endothelial Cells | [5][8] |
| Peak O₂⁻ Release (10 µM) | 18 ± 2 nM | 20 ± 4 nM | Bovine Aortic Endothelial Cells | [5][8] |
| Bioactive NO Release | ~5 times higher | - | Bovine Aortic Endothelial Cells | [5][8] |
In Vivo Effects of AVE 0991
In vivo studies have substantiated the therapeutic potential of AVE 0991 in various preclinical models, demonstrating its beneficial effects on renal function and blood pressure regulation.
Quantitative Data: In Vivo Renal Function in Mice
The antidiuretic effect of AVE 0991 is a key indicator of its in vivo activity, which is abolished in Mas-deficient mice, confirming its receptor-mediated action.[5][11]
| Parameter | Vehicle | AVE 0991 (0.58 nmol/g) | Mouse Strain | Reference |
| Water Diuresis (mL) | 0.27 ± 0.05 | 0.06 ± 0.03 | Wild-Type (WT) | [5] |
| Urine Osmolality (mOsm/KgH₂O) | 681.1 ± 165.8 | 1669 ± 231.0 | Wild-Type (WT) | [5] |
| Water Diuresis in Mas-KO (mL) | 0.27 ± 0.03 | 0.37 ± 0.10 | Mas-Knockout (KO) | [5] |
| Urinary Volume in Swiss Mice (mL) | 0.51 ± 0.04 | 0.13 ± 0.05 | Swiss | [5] |
The Mas Receptor Signaling Pathway
Activation of the Mas receptor by AVE 0991 or Ang-(1-7) triggers a complex network of intracellular signaling cascades that mediate its protective effects. These pathways are often interconnected and lead to the modulation of key cellular processes, including vasodilation, anti-inflammation, and inhibition of proliferation.
Core Signaling Cascades
The primary signaling pathways activated by the Mas receptor include:
-
eNOS Activation: A central mechanism of Mas receptor-mediated vasodilation is the activation of endothelial nitric oxide synthase (eNOS), leading to increased NO production.[8][9] This can occur through several downstream pathways, including PI3K/Akt and MAP Kinase signaling.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation and is a key mediator of eNOS activation.[12][13]
-
Mitogen-Activated Protein (MAP) Kinase Pathway: The Mas receptor can modulate the activity of MAP kinases, such as p38 MAPK and ERK1/2.[12][14][15] Downregulation of p38 MAPK phosphorylation has been linked to the anti-proliferative effects of AVE 0991.[14]
-
PKA/CREB/UCP-2 Pathway: In the context of neuronal protection, AVE 0991 has been shown to activate the Protein Kinase A (PKA), cAMP response element-binding protein (CREB), and uncoupling protein 2 (UCP-2) pathway, leading to reduced oxidative stress and apoptosis.[5]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling cascades initiated by Mas receptor activation.
Caption: Overview of Mas Receptor Signaling Pathways.
Caption: Experimental Workflow for NO and O₂⁻ Measurement.
Detailed Experimental Methodologies
The following sections provide an overview of the key experimental protocols used to characterize AVE 0991 and the Mas receptor signaling pathway.
Radioligand Binding Assay
Objective: To determine the binding affinity (IC₅₀) of AVE 0991 and Ang-(1-7) to the Mas receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source known to express the Mas receptor, such as bovine aortic endothelial cells or Mas-transfected cells (e.g., COS cells).[5][10]
-
Incubation: Incubate the cell membranes with a radiolabeled ligand, such as [¹²⁵I]-Ang-(1-7), in the presence of increasing concentrations of unlabeled competitor (AVE 0991 or Ang-(1-7)).[5]
-
Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
Measurement of Nitric Oxide (NO) and Superoxide (O₂⁻) Release
Objective: To quantify the release of NO and O₂⁻ from endothelial cells in response to AVE 0991 and Ang-(1-7).
Methodology:
-
Cell Culture: Culture bovine aortic endothelial cells to confluence.[8][9]
-
Electrochemical Nanosensors: Utilize selective electrochemical nanosensors for the direct and simultaneous measurement of NO and O₂⁻ on the cell surface.[8][9]
-
Stimulation: Position the nanosensors on the surface of the endothelial cells and inject a known concentration of AVE 0991 or Ang-(1-7) (e.g., 10 µmol/L).[8][9]
-
Data Acquisition: Record the electrochemical signals corresponding to NO and O₂⁻ concentrations over time.
-
Data Analysis: Determine the peak concentrations of NO and O₂⁻ released and calculate the total amount of bioactive NO.[8]
In Vivo Water Diuresis Study
Objective: To evaluate the in vivo antidiuretic effect of AVE 0991.
Methodology:
-
Water Loading: Administer a water load to the mice (e.g., via gavage).
-
Drug Administration: Administer AVE 0991 (e.g., 0.58 nmol/g) or vehicle to the water-loaded animals.[5]
-
Urine Collection: Place the mice in metabolic cages and collect urine over a specified period (e.g., 60 minutes).
-
Measurement: Measure the total urine volume and determine the urine osmolality using an osmometer.[5]
-
Data Analysis: Compare the urine volume and osmolality between the vehicle- and AVE 0991-treated groups in both wild-type and Mas-knockout mice.
Western Blot Analysis
Objective: To assess the phosphorylation status or expression levels of key signaling proteins.
Methodology:
-
Cell/Tissue Lysis: Lyse cells or tissues treated with or without AVE 0991 to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p38 MAPK, total p38 MAPK, eNOS) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion and Future Directions
AVE 0991 has proven to be an invaluable tool for elucidating the complex signaling pathways of the Mas receptor and for exploring the therapeutic potential of the protective arm of the RAS. The data clearly demonstrate that AVE 0991 is a potent and specific agonist of the Mas receptor, capable of eliciting beneficial cardiovascular and renal effects both in vitro and in vivo.
Future research should focus on further dissecting the downstream signaling networks of the Mas receptor in different cell types and disease models. The development of additional nonpeptide agonists and antagonists will be crucial for a more comprehensive understanding of this protective system. Ultimately, the translation of these preclinical findings into clinical applications holds great promise for the development of novel therapies for cardiovascular, renal, and inflammatory diseases.
References
- 1. ACE2, angiotensin-(1-7) and Mas receptor axis in inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Frontiers | The Angiotensin-(1-7)/Mas Axis Counteracts Angiotensin II-Dependent and -Independent Pro-inflammatory Signaling in Human Vascular Smooth Muscle Cells [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacological effects of AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Mechanisms of Mas1 receptor-mediated signaling in the vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. AVE0991, a Nonpeptide Compound, Attenuates Angiotensin II-Induced Vascular Smooth Muscle Cell Proliferation via Induction of Heme Oxygenase-1 and Downregulation of p-38 MAPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
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